molecular formula C11H22N2O3 B12942267 tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B12942267
M. Wt: 230.30 g/mol
InChI Key: IZLURWYPZGYEQF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2366181-80-6) is a chiral piperazine derivative of high value in medicinal chemistry and pharmaceutical research . This compound serves as a versatile and protected synthetic intermediate, or "synthon," for the construction of more complex, biologically active molecules . Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on one nitrogen, allowing for selective deprotection and further functionalization, a critical feature in multi-step synthetic routes . The simultaneous presence of hydroxymethyl and methyl substituents on the piperazine ring provides distinct points for chemical modification, enabling researchers to fine-tune the physicochemical properties and stereochemistry of target compounds . Piperazine-containing scaffolds are frequently found in FDA-approved drugs, particularly in kinase inhibitors, receptor modulators, and various other therapeutic agents . As such, this compound is an essential building block for researchers working in drug discovery programs, especially those focused on developing novel small molecule therapies . The molecular formula is C11H22N2O3 with a molecular weight of 230.31 g/mol . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8-9(7-14)12-5-6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3

InChI Key

IZLURWYPZGYEQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Ring Closure Using Ethylenediamine and Glycidol Followed by Boc Protection and Selective Deprotection

This method, described in a recent patent for a closely related compound (R)-1-Boc-3-hydroxymethylpiperazine, can be adapted for the methyl-substituted analog:

  • Step 1: Ring Closure
    Ethylenediamine reacts with (S)-glycidol in the presence of potassium carbonate and a catalytic amount of copper chromite in dimethylbenzene under reflux (20-24 hours). This forms the 2-hydroxymethylpiperazine intermediate in aqueous phase after workup.

  • Step 2: Double Boc Protection
    The aqueous intermediate is treated with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions (NaOH) at low temperature (ice bath) and then stirred at room temperature for 10-13 hours. This yields 1,4-di-Boc-2-hydroxymethylpiperazine after extraction and recrystallization.

  • Step 3: Selective Deprotection
    The di-Boc intermediate is refluxed with sodium hydroxide in ethanol for 3-5 hours, followed by extraction and recrystallization to selectively remove one Boc group, affording the target (R)-1-Boc-3-hydroxymethylpiperazine.

This route is advantageous due to:

  • Use of inexpensive, readily available starting materials (ethylenediamine and glycidol)
  • Avoidance of heavy metal catalysts like palladium
  • Good yields and scalability for industrial production

Reduction of Boc-Protected Piperazine Carboxylates

Another reported method involves:

  • Starting from methyl 4-Boc-piperazine-2-carboxylate derivatives
  • Reduction of the ester group to the hydroxymethyl group using sodium borohydride in the presence of nickel chloride catalyst in ethanol at 0°C under inert atmosphere for 4 hours

This method provides a direct route to the hydroxymethyl derivative with good yield (~83%) but requires careful control of reaction conditions and handling of metal catalysts.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Conditions Notes
1 Ring Closure Ethylenediamine : (S)-glycidol (1:1.1-1.2 molar ratio), K2CO3 (1:5-6 molar ratio), Cu chromite (0.1-0.15 mass ratio), dimethylbenzene, reflux 20-24 h Forms 2-hydroxymethylpiperazine intermediate in aqueous phase
2 Double Boc Protection Di-tert-butyl dicarbonate (1:2.1-2.2 molar ratio to intermediate), NaOH, ice bath addition, room temp 10-13 h Produces 1,4-di-Boc-2-hydroxymethylpiperazine
3 Selective Boc Deprotection 1,4-di-Boc intermediate, NaOH aqueous solution, 95% ethanol, reflux 3-5 h Yields (R)-1-Boc-3-hydroxymethylpiperazine after extraction and recrystallization
Alt. Ester Reduction Sodium borohydride, nickel chloride, anhydrous ethanol, 0°C, inert atmosphere, 4 h Reduces methyl ester to hydroxymethyl group; requires metal catalyst

Analytical and Purification Techniques

  • Extraction and Washing: Organic phases are washed with hydrochloric acid or sodium chloride solutions to remove impurities.
  • Drying: Over anhydrous sodium sulfate or similar drying agents.
  • Recrystallization: To improve purity and isolate the product as a solid.
  • Characterization:
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of hydroxymethyl and Boc groups.
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight.
    • Chiral High-Performance Liquid Chromatography (HPLC) or polarimetry assesses enantiomeric purity.

Research Findings and Industrial Relevance

  • The ring closure method using ethylenediamine and glycidol is favored for industrial scale-up due to cost-effectiveness and environmental considerations (no heavy metals).
  • The reduction method using sodium borohydride and nickel chloride is efficient but less preferred industrially due to catalyst handling and waste disposal issues.
  • The stereochemical integrity of the product is critical for its application in drug synthesis, and the described methods provide good control over stereochemistry.
  • The Boc protection strategy allows for selective functional group manipulation, facilitating further synthetic transformations.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Catalysts Advantages Disadvantages Yield & Purity
Ring Closure + Double Boc + Deprotection Ethylenediamine, (S)-glycidol K2CO3, Cu chromite, Boc2O, NaOH Cost-effective, scalable, no heavy metals Longer reaction times (20-24 h reflux) High yield, good stereochemical purity
Ester Reduction Methyl 4-Boc-piperazine-2-carboxylate NaBH4, NiCl2, ethanol Direct conversion, shorter time (4 h) Requires metal catalyst, inert atmosphere ~83% yield, requires careful control

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-2-methylpiperazine-1-carboxylate.

    Reduction: Formation of 3-(hydroxymethyl)-2-methylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally analogous piperazine derivatives with variations in substituent type, position, and stereochemistry. Key examples include:

Compound Substituents Molecular Weight Purity/Yield Key Features
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (Target) 2-methyl, 3-hydroxymethyl, 1-Boc 244.3 g/mol 98% Hydroxymethyl enhances hydrophilicity; methyl improves steric bulk.
tert-Butyl (S)-4-(4-Decylbenzoyl)-2-methylpiperazine-1-carboxylate (3i) 2-methyl, 4-(4-decylbenzoyl), 1-Boc ~500 g/mol* 80% Lipophilic decylbenzoyl group reduces solubility; used in Spns2 inhibitor studies.
tert-Butyl 4-methylpiperazine-1-carboxylate 4-methyl, 1-Boc 200.3 g/mol N/A Simpler structure; lacks hydroxymethyl, limiting hydrogen-bonding capacity.
tert-Butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate 3-(2-hydroxyethyl), 1-Boc 230.3 g/mol N/A Hydroxyethyl group increases polarity; used in peptide mimetics.
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate 3-ethyl, 1-Boc 214.3 g/mol N/A Ethyl group enhances lipophilicity; lower solubility in aqueous buffers.

*Estimated based on substituent mass.

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to alkyl-substituted analogs like (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate .
  • Stability: Boc protection enhances stability during synthesis, as seen in tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (stable under basic conditions) .
  • Stereochemical Impact: The (2S,5R) configuration in the target compound () may influence binding affinity in chiral environments, unlike non-stereospecific analogs like tert-Butyl 4-methylpiperazine-1-carboxylate .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS No. 278788-66-2) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O3C_{10}H_{20}N_{2}O_{3}
  • Molecular Weight : 216.28 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with the appropriate piperazine derivatives and tert-butyl esters.
  • Reaction Conditions : Commonly performed under acidic or basic conditions to facilitate the formation of the desired carboxylate structure.
  • Purification : The product is purified through crystallization or chromatography to achieve the desired purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator at various receptor sites, influencing signaling pathways associated with disease states.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives, including this compound:

  • Case Study : A study demonstrated that compounds similar to tert-butyl 3-(hydroxymethyl)-2-methylpiperazine exhibited cytotoxic effects in cancer cell lines, notably FaDu hypopharyngeal tumor cells. The compound induced apoptosis and showed improved efficacy compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

Research indicates potential neuroprotective effects:

  • Mechanism : The compound may exert antioxidant properties, reducing oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .

Comparative Analysis

To understand the significance of this compound in comparison to other piperazine derivatives, a summary table is provided below:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Receptor modulation
N-(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamideAntimicrobial, AnticancerEnzyme inhibition
AvapritinibCancer treatmentInhibition of receptor tyrosine kinases

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